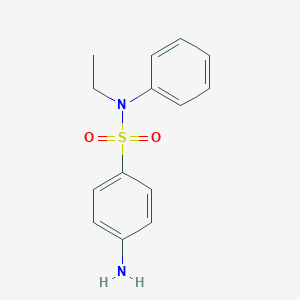

4-amino-N-ethyl-N-phenylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-N-ethyl-N-phenylbenzenesulfonamide is a chemical compound with the CAS Number: 50497-33-1 . It has a molecular weight of 276.36 .

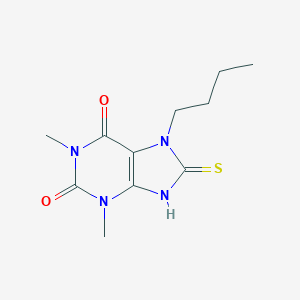

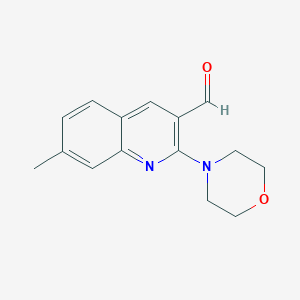

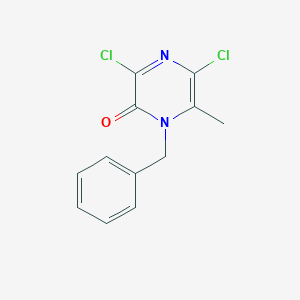

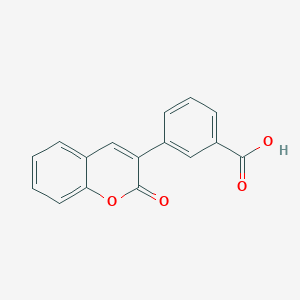

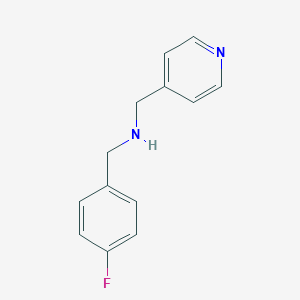

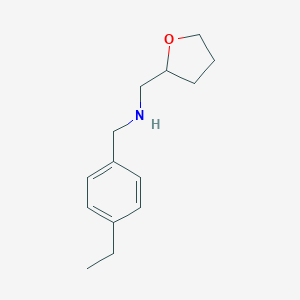

Molecular Structure Analysis

The molecular formula of 4-amino-N-ethyl-N-phenylbenzenesulfonamide is C14H16N2O2S . The InChI code is 1S/C14H16N2O2S/c1-2-16(13-6-4-3-5-7-13)19(17,18)14-10-8-12(15)9-11-14/h3-11H,2,15H2,1H3 .Physical And Chemical Properties Analysis

The molecular weight of 4-amino-N-ethyl-N-phenylbenzenesulfonamide is 276.36 . The molecular formula is C14H16N2O2S .Scientific Research Applications

Synthesis and Characterization

- Synthesis and Structural Analysis : Sulfanilamide derivatives, including 4-amino-N-phenylbenzenesulfonamide, have been synthesized and characterized using various techniques such as Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV–visible spectra. These compounds exhibit distinct molecular conformations and hydrogen bonding models (Lahtinen et al., 2014).

Pharmacological Applications

- Anti-Cancer Properties : Studies on analogs of 4-amino-N-phenylbenzenesulfonamide, such as 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, have shown potent anti-cancer properties. Modifications of this compound have been explored to optimize its function and pharmacology (Mun et al., 2012).

Antimicrobial Activity

- Antibacterial and Antifungal Effects : Research on derivatives of 4-amino-N-phenylbenzenesulfonamide has shown significant antibacterial activity against various bacterial strains, although they exhibited no antifungal activity (Kumar et al., 2019).

Historical Perspectives

- Early Observations : Investigations into the mode of action of sulfanilamide, a related compound, have played a crucial role in understanding the treatment of bacterial infections and the role of phagocytosis (Bliss & Long, 1937).

Anti-Inflammatory Applications

- Potential as Anti-inflammatory Agents : Derivatives of 4-aminobenzenesulfonamide have been evaluated for their potential as anti-inflammatory agents. Studies have shown that incorporating the 4-aminobenzenesulfonamide pharmacophore into NSAIDs like mefenamic acid maintains its anti-inflammatory activity (Mahdi, 2017).

Safety and Hazards

properties

IUPAC Name |

4-amino-N-ethyl-N-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-2-16(13-6-4-3-5-7-13)19(17,18)14-10-8-12(15)9-11-14/h3-11H,2,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUIFGZYOIQAGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356804 |

Source

|

| Record name | 4-amino-N-ethyl-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50497-33-1 |

Source

|

| Record name | 4-amino-N-ethyl-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate](/img/structure/B185337.png)